DAF-2T

Beschreibung

Significance of Nitric Oxide as a Biological Signaling Molecule

Nitric oxide (NO) is a unique and crucial signaling molecule involved in a vast array of physiological and pathophysiological processes. nih.govnih.gov This small, lipophilic gaseous molecule readily diffuses across cell membranes, making it an ideal messenger for communication both within a single cell (autocrine signaling) and between adjacent cells (paracrine signaling). biomolther.orgmdpi.com Unlike traditional signaling molecules that bind to specific protein receptors, the biological effects of NO are often determined by its chemical reactions with various cellular components. nih.gov

NO's diverse roles are concentration-dependent; low concentrations typically promote cell survival, while higher levels can lead to cell cycle arrest or apoptosis. nih.gov It is a key regulator in the cardiovascular system, where it governs vascular tone (vasodilation), inhibits platelet aggregation, and modulates myocardial contractility. nih.govnumberanalytics.com In the nervous system, NO functions as a neurotransmitter, playing a role in memory formation and synaptic plasticity. nih.govnih.gov Furthermore, it is a critical component of the immune system, where it is produced by cells like macrophages and neutrophils to mediate immune responses and defend against pathogens. biomolther.orgpnas.org The production of NO from the amino acid L-arginine is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). nih.govbiomolther.org

Historical Development of Fluorescent Probes for Nitric Oxide Detection

The transient nature and low concentrations of NO in biological systems have historically made its detection challenging. Early methods for NO detection were often indirect and lacked the spatial and temporal resolution needed to study its dynamic signaling roles in living cells. The development of fluorescent probes represented a significant leap forward, enabling researchers to visualize NO production in real-time. austinpublishinggroup.com

One of the most successful and widely adopted strategies for fluorescent NO detection is based on the o-phenylenediamine (B120857) scaffold. nih.gov This chemical moiety, when appended to a variety of fluorophores, can react with NO in the presence of oxygen. This reaction transforms the weakly fluorescent diamine into a highly fluorescent triazole derivative, providing a robust "turn-on" signal for NO detection. numberanalytics.comnih.gov This fundamental principle led to the creation of several classes of NO probes, including diaminonaphthalenes (DANs), diaminorhodamines (DARs), and the particularly influential diaminofluoresceins (DAFs). austinpublishinggroup.comsigmaaldrich.com

The introduction of 4,5-diaminofluorescein (B163784) (DAF-2) by Kojima and colleagues in 1998 was a landmark achievement in NO research. sci-hub.sejst.go.jp DAF-2 is a relatively non-fluorescent molecule that, upon reacting with an oxidizing agent derived from NO (such as dinitrogen trioxide, N₂O₃), is converted into the highly fluorescent product, DAF-2 triazole (DAF-2T). numberanalytics.comsci-hub.seinterchim.fr For intracellular studies, the cell-permeable DAF-2 diacetate (DAF-2 DA) was developed. Once inside a cell, intracellular esterases cleave the acetate (B1210297) groups, trapping the active DAF-2 probe. interchim.frgoryochemical.comabcam.com

DAF-2 offered high sensitivity, with a detection limit for NO reported to be as low as 5 nM in cell-free systems. sci-hub.se However, DAF-2 and its product this compound had notable limitations. The fluorescence of this compound is pH-dependent, decreasing significantly at a pH below 7.0, which can complicate measurements in different cellular compartments or under conditions of cellular stress. sci-hub.seaber.ac.uk Additionally, the DAF-2 reaction was found to be susceptible to interference from other biological molecules, such as ascorbic acid and dehydroascorbic acid, which could also generate fluorescent products. semanticscholar.orgoup.com The photostability of the this compound product was also limited, posing challenges for long-term imaging experiments. thermofisher.comuea.ac.uk These drawbacks spurred the development of improved DAF-based probes.

Overview of this compound as a Fluorescent Indicator for Nitric Oxide

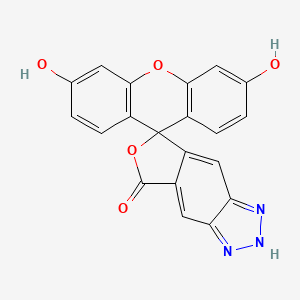

This compound, or triazolofluorescein, is not a probe itself but rather the fluorescent product generated from the reaction between a DAF probe (like DAF-2) and nitric oxide. numberanalytics.comabcam.com The formation of this compound is the basis of NO detection using this class of probes. The reaction involves the nitrosation of the two adjacent amino groups on the fluorescein (B123965) backbone by an active nitrosating species (e.g., N₂O₃), which is formed from the autooxidation of NO in the presence of oxygen. This reaction results in the formation of a stable, electron-poor triazole ring. numberanalytics.comnih.govsci-hub.se

This structural change from the electron-rich diamine in DAF-2 to the electron-poor triazole in this compound is crucial. In the DAF-2 molecule, the fluorescence of the fluorescein core is quenched by a process called photoinduced electron transfer (PET) from the diamine group. nih.govuea.ac.uk The formation of the triazole ring alleviates this quenching, causing a dramatic increase in fluorescence quantum yield. numberanalytics.comnih.gov For instance, the quantum yield of DAF-2 is approximately 0.005, whereas that of the resulting this compound is about 0.92, representing a more than 180-fold increase in fluorescence brightness. sigmaaldrich.comgoryochemical.com

The resulting this compound molecule has excitation and emission maxima at approximately 495 nm and 515 nm, respectively, making it compatible with standard fluorescein filter sets used in fluorescence microscopy, flow cytometry, and microplate readers. goryochemical.comgoryochemical.com While this compound itself signifies the successful detection of NO, its inherent properties, tied to the parent DAF-2 probe, such as pH sensitivity and photostability, led to the development of second-generation probes like DAF-FM, which produces a more photostable and pH-insensitive triazole product. aber.ac.ukthermofisher.commdpi.com

Interactive Data Table: Comparison of DAF-2 and its Product this compound

This table summarizes the key photophysical properties of the DAF-2 probe before and after its reaction with nitric oxide to form the fluorescent product this compound.

| Property | DAF-2 (Probe) | This compound (Product) | Change upon Reaction |

| Fluorescence | Very Low | High | ~180-fold increase |

| Fluorescence Quantum Yield | ~0.005 sigmaaldrich.comgoryochemical.com | ~0.92 goryochemical.com | Significant Increase |

| Excitation Maximum (λex) | ~495 nm goryochemical.com | ~495 nm goryochemical.com | No significant change |

| Emission Maximum (λem) | ~515 nm goryochemical.com | ~515 nm goryochemical.com | No significant change |

| Chemical Structure | Contains o-phenylenediamine | Contains benzotriazole (B28993) | Ring formation |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O5/c24-9-1-3-12-17(5-9)27-18-6-10(25)2-4-13(18)20(12)14-8-16-15(21-23-22-16)7-11(14)19(26)28-20/h1-8,24-25H,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQDGLGMJJDMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=C(C24C5=CC6=NNN=C6C=C5C(=O)O4)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Principles of Daf 2t Formation and Nitric Oxide Detection

Cellular Permeation and Intracellular Metabolism of DAF-2 Diacetate (DAF-2 DA)

The design of DAF-2 DA facilitates its entry into living cells, where it undergoes enzymatic modification to become the active NO-sensing probe, DAF-2.

DAF-2 DA is a cell-permeable compound due to the presence of two acetate (B1210297) groups, which reduce its polarity and allow it to readily diffuse across cell membranes nih.govsci-hub.sefishersci.catranscriptionfactor.orgfishersci.comciteab.comoup.comnih.govglpbio.commedchemexpress.comthermofisher.com. Once inside the cell, DAF-2 DA undergoes an essential metabolic transformation. Intracellular esterases hydrolyze the acetate groups from DAF-2 DA, converting it into the deacetylated form, DAF-2 (4,5-diaminofluorescein) nih.govsci-hub.sefishersci.catranscriptionfactor.orgfishersci.comciteab.comoup.comnih.govglpbio.commedchemexpress.comthermofisher.comtranscriptionfactor.orgfishersci.comresearchgate.net. This enzymatic deacetylation is crucial for the subsequent steps of NO detection.

The deacetylation of DAF-2 DA to DAF-2 significantly increases the polarity of the molecule citeab.comnih.govglpbio.commedchemexpress.comthermofisher.comtranscriptionfactor.orgfishersci.com. This increased polarity renders DAF-2 less membrane-permeable, effectively trapping it within the intracellular environment citeab.comnih.govglpbio.commedchemexpress.comthermofisher.comtranscriptionfactor.orgfishersci.com. This intracellular retention mechanism is vital as it prevents the leakage of the probe out of the cell, thereby ensuring that the fluorescent signal generated upon reaction with NO accurately reflects intracellular NO levels and prevents signal loss due to diffusion citeab.comnih.govthermofisher.comfishersci.com. Both DAF-2 and its fluorescent product, DAF-2T, are designed to be retained within the cells medchemexpress.comfishersci.com.

Chemical Reaction Pathway: Nitric Oxide-Dependent Conversion of DAF-2 to this compound

The core of this compound's function lies in its specific chemical reaction with nitric oxide, which results in the formation of a highly fluorescent product. This reaction is dependent on the presence of molecular oxygen and proceeds through specific intermediates.

The conversion of non-fluorescent DAF-2 to the highly fluorescent this compound is an irreversible reaction that occurs in the presence of nitric oxide (NO) and molecular oxygen nih.govtranscriptionfactor.orgciteab.comnih.govglpbio.commedchemexpress.comthermofisher.comfishersci.commdpi.comgoryochemical.com. Two primary mechanisms have been proposed for this nitrosation-cyclization reaction:

Nitrosation Mechanism (Mechanism I): In oxygenated conditions, nitric oxide can undergo auto-oxidation to form reactive nitrogen species, particularly dinitrogen trioxide (N₂O₃) sci-hub.seoup.comglpbio.commedchemexpress.comcsic.es. This process involves the initial oxidation of NO to nitrogen dioxide (NO₂), which then reacts with another NO molecule to form N₂O₃ (NO + NO₂ → N₂O₃) oup.comcsic.es. N₂O₃ is a potent nitrosating agent that reacts with the vicinal diamine groups of DAF-2, leading to the formation of a nitrosamine (B1359907) intermediate. This intermediate then undergoes an intramolecular cyclization and rearrangement to form the stable, fluorescent benzotriazole (B28993) derivative, this compound sci-hub.seglpbio.commedchemexpress.comcsic.esrsc.org. This mechanism suggests that DAFs primarily react with these NO-derived intermediates rather than directly with NO itself under physiological conditions nih.govgoryochemical.com.

Oxidative Nitrosylation/Radical Mechanism (Mechanism II): An alternative mechanism proposes that DAF-2 can undergo a one-electron oxidation, forming a DAF radical intermediate (DAF•) sci-hub.sereading.ac.ukpnas.org. This radical then reacts directly with nitric oxide to yield the fluorescent triazole product, this compound sci-hub.sereading.ac.ukpnas.org. This pathway may be particularly relevant in biological environments where the formation of N₂O₃ might be less efficient sci-hub.se.

The specificity of DAF-2 for NO detection relies on its reaction with NO and/or reactive nitrosating species reading.ac.uk. However, it is important to note that the reaction can be influenced by other cellular components; for instance, antioxidants like ascorbic acid (AA) and dehydroascorbic acid (DHA) have been shown to interfere with this compound formation, either by competing for DAF-2 or by affecting the availability of N₂O₃ oup.comresearchgate.netcsic.esnih.gov. The stoichiometry between superoxide (B77818) (O₂⁻) and NO also plays a role in the reaction outcome pnas.org.

The final fluorescent product of the reaction between DAF-2 and nitric oxide is 4,5-diaminofluorescein (B163784) triazole, commonly known as this compound sci-hub.seciteab.comoup.comglpbio.commedchemexpress.comthermofisher.comfishersci.compnas.org. Key reaction intermediates involved in the nitrosation pathway include nitrogen dioxide (NO₂) and dinitrogen trioxide (N₂O₃) sci-hub.seoup.comglpbio.commedchemexpress.comcsic.esrsc.org. In the radical mechanism, a DAF radical (DAF•) is an intermediate sci-hub.sereading.ac.ukpnas.org.

Fluorescence Properties and Spectroscopic Characteristics of this compound

This compound is characterized by its strong fluorescence, which is the basis for its use as a nitric oxide indicator. The spectroscopic properties of this compound are well-defined, allowing for its detection using standard fluorescence microscopy, flow cytometry, and fluorimetry nih.govgoryochemical.comcsic.es.

This compound exhibits an excitation maximum (λex) typically around 495 nm nih.govtranscriptionfactor.orgciteab.comoup.commedchemexpress.com, though values such as 491 nm fishersci.cafishersci.com and 485 nm nih.govglpbio.commedchemexpress.comthermofisher.compnas.org have also been reported. Its emission maximum (λem) is commonly observed around 515 nm nih.govtranscriptionfactor.orgciteab.comoup.commedchemexpress.com, with other reported values including 513 nm fishersci.cafishersci.com and 538 nm nih.govglpbio.commedchemexpress.comthermofisher.compnas.org. This spectral profile corresponds to green fluorescence.

The fluorescence quantum yield (Φ) of this compound is notably high, with a reported value of 0.92 goryochemical.com. This high quantum yield contributes to the sensitivity of this compound as a probe. The detection limit for nitric oxide using DAF-2 is in the nanomolar range, typically reported between 2-5 nM at neutral pH nih.govthermofisher.com, with 5 nM specifically noted for DAF-2 mdpi.com.

Table 1: Spectroscopic Characteristics of this compound

| Property | Value Range (nm) | Common Value (nm) | Reference |

| Excitation Maximum | 485-495 | 495 | nih.govfishersci.catranscriptionfactor.orgfishersci.comciteab.comoup.comnih.govglpbio.commedchemexpress.comthermofisher.commdpi.comgoryochemical.compnas.org |

| Emission Maximum | 513-538 | 515 | nih.govfishersci.catranscriptionfactor.orgfishersci.comciteab.comoup.comnih.govglpbio.commedchemexpress.comthermofisher.commdpi.comgoryochemical.compnas.org |

| Fluorescence Quantum Yield | - | 0.92 | goryochemical.com |

| NO Detection Limit | - | 2-5 nM (at neutral pH) | nih.govthermofisher.commdpi.com |

Excitation and Emission Spectral Profiles of this compound

This compound exhibits distinct spectroscopic properties that are highly advantageous for fluorescence-based detection of nitric oxide. Upon its formation, this compound becomes strongly fluorescent, allowing for its detection using standard fluorescence microscopy and fluorimetry techniques aber.ac.uk. The typical excitation maximum for this compound is around 495 nm, and its emission maximum is observed around 515 nm goryochemical.comnumberanalytics.comnih.govabcam.com. Other reported values for the DAF-2/DAF-2T system include an excitation of 491 nm and emission of 513 nm abcam.com, or excitation at 485 nm and emission at 538 nm transcriptionfactor.orgbertin-bioreagent.com. These spectral characteristics fall within the visible light spectrum, making this compound suitable for detection with common blue light excitation sources and green fluorescence filters. The significant shift from the non-fluorescent or weakly fluorescent DAF-2 to the highly fluorescent this compound allows for a clear signal-to-background differentiation, which is essential for sensitive NO measurements numberanalytics.comresearchgate.net.

Table 1: Typical Excitation and Emission Maxima of this compound

| Compound | Excitation Maximum (nm) | Emission Maximum (nm) |

| This compound | 495 | 515 |

| This compound | 491 | 513 |

| This compound | 485 | 538 |

Quantum Yield and Fluorescence Intensity Enhancement upon this compound Formation

A critical aspect of this compound's utility as a nitric oxide probe is the dramatic increase in its fluorescence quantum yield upon formation. The precursor DAF-2 has a relatively low fluorescence quantum yield in its native state numberanalytics.comsoton.ac.uk. However, upon reaction with NO and subsequent conversion to this compound, the resulting triazolofluorescein exhibits a significantly higher fluorescence quantum yield numberanalytics.com. Research findings indicate that the quantum yield of this compound fluorescence is more than 180-fold higher than that of DAF-2 researchgate.net. This substantial enhancement in quantum yield directly translates to a significant increase in fluorescence intensity, making this compound an exceptionally sensitive probe for detecting even low levels of NO numberanalytics.comtranscriptionfactor.orgresearchgate.net. The pronounced difference in fluorescence allows for reliable quantification of NO, even in systems with low NO output, such as endothelial cells researchgate.netnih.gov. The high signal-to-noise ratio achieved due to this enhancement is a key advantage of the DAF-2/DAF-2T system in biological applications.

Table 2: Fluorescence Quantum Yield and Intensity Enhancement

| Compound | Fluorescence Quantum Yield (Relative) | Fluorescence Intensity Enhancement (vs. DAF-2) |

| DAF-2 | Low | - |

| This compound | High | >180-fold |

Time-Resolved Fluorescence Dynamics and Lifetime (FLIM) Considerations

Time-Resolved Fluorescence Dynamics and Fluorescence Lifetime Imaging Microscopy (FLIM) offer advanced capabilities for studying fluorophores like this compound within complex biological environments. Fluorescence lifetime () is defined as the average time a fluorophore remains in an excited state before emitting a photon nih.govmdpi.com. Unlike fluorescence intensity, which can be influenced by fluorophore concentration, excitation power, and detector gain, fluorescence lifetime is an intrinsic property of the fluorophore and its immediate molecular environment nih.govpicoquant.com. This independence makes FLIM a powerful technique for distinguishing unique molecular environments and detecting subtle molecular variations that might not be apparent with spectral or intensity-based methods alone nih.gov.

While specific fluorescence lifetime values for this compound are not explicitly detailed in the provided research findings, the principles of FLIM are highly relevant to its application. FLIM can provide additional information beyond simple intensity measurements, such as changes in the local microenvironment (e.g., pH, temperature, ion concentration), molecular interactions, or conformational changes that might affect the this compound molecule nih.govpicoquant.com. For instance, FLIM could potentially differentiate the this compound signal from cellular autofluorescence, which typically has a shorter lifetime (<0.5-1 ns) compared to many fluorescent dyes or proteins (>2 ns) biodip.de. This capability is particularly valuable in biological samples where background autofluorescence can obscure the signal from the probe.

Furthermore, FLIM can be used to monitor the kinetics of this compound formation or its stability within cells. Although this compound is known to be highly fluorescent and relatively stable, understanding its precise fluorescence lifetime could offer insights into its interactions with cellular components or its susceptibility to photobleaching over time, especially in prolonged imaging experiments nih.gov. The ability of FLIM to provide quantitative information independent of fluorophore concentration means it could be used to more accurately assess NO levels, particularly in scenarios where DAF-2 autofluorescence might significantly contribute to the total measured fluorescence, allowing for a more precise subtraction of non-NO-dependent signals researchgate.netnih.gov. Techniques such as Time-Correlated Single Photon Counting (TCSPC) are commonly employed in FLIM to measure these precise delay times between excitation and emission, enabling detailed analysis of fluorescence decay kinetics mdpi.compicoquant.combiodip.de.

Advanced Methodologies for Daf 2t Based Nitric Oxide Quantification and Imaging

Fluorescence Correlation Spectroscopy (FCS) for Nanomolar Nitric Oxide Concentration Measurements

Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive technique well-suited for measuring nitric oxide concentrations, particularly in the physiological nanomolar range, due to its inherent sensitivity, selectivity, and high spatial resolution mdpi.com. FCS enables the study of the efficiency and kinetics of the conversion of non-fluorescent DAF-2 to its fluorescent product, DAF-2T mdpi.com.

Research findings indicate that the fluorescence generated by a single this compound molecule is sufficient for determining fluorophore concentrations within the sub-nanomolar to micromolar range, which is characteristic of NO concentrations in vitro mdpi.com. In experiments conducted in phosphate-buffered saline (PBS) solutions, efficient conversion of DAF-2 to this compound required DAF-2 concentrations in the sub-micromolar range (e.g., 250 nM) and NO donor concentrations in the micromolar range (e.g., 70 µM S-nitrosoglutathione (GSNO)) mdpi.comresearchgate.net. At these concentrations, the fluorescence intensity was proportional to the this compound concentration and showed a slow exponential increase by more than a factor of 10 mdpi.com. However, at lower DAF-2 concentrations (e.g., 50 nM) and lower NO donor concentrations (e.g., up to 700 nM GSNO), only a modest twofold increase in fluorescence was observed, suggesting that only a small fraction of DAF-2 molecules were converted to this compound mdpi.com. In contrast, when DAF-2 was at 50 nM and sodium nitroprusside (SNP) was at 140 µM, practically all DAF-2 molecules were converted to the fluorescent form, with N=1 corresponding to approximately 8 nM of fluorescent molecules mdpi.com.

The kinetics of DAF-2 conversion to this compound observed in FCS experiments can be considerably slower compared to those reported for other methods utilizing higher reagent concentrations in the micromolar to millimolar range mdpi.com. FCS has been successfully applied to measure NO concentrations in living human primary endothelial cells that produce NO, as well as to characterize the kinetics of NO delivery by external NO donors to immortal human epithelial living cells mdpi.com. The high spatial resolution of FCS also permits the measurement of NO concentrations in distinct intracellular regions mdpi.com.

Spectrofluorometric Approaches for Bulk Nitric Oxide Assessment

Spectrofluorometric methods are widely employed for the bulk assessment of nitric oxide levels in biological samples, leveraging the significant fluorescence increase of this compound upon NO reaction researchgate.net. For accurate quantification, the fluorescence of this compound is typically measured at an excitation wavelength of 485-495 nm and an emission wavelength of 515-538 nm mdpi.comgoryochemical.comtranscriptionfactor.orgcaymanchem.comnih.gov.

To minimize the background contribution from DAF-2 autofluorescence, it is recommended to use low concentrations of DAF-2, such as 0.1 µM, for NO detection aatbio.comnih.gov. A critical step for reliable quantification in the nanomolar range involves subtracting the DAF-2 autofluorescence from the total measured fluorescence nih.gov. Studies have demonstrated a strong linear correlation between NO concentration and fluorescence intensity (r² = 0.997) when using 0.1 µM DAF-2 for NO concentrations up to 200 nM nih.gov. Proper validation experiments are essential for each spectrofluorometer to ensure that the detected fluorescence signal originates solely from this compound and is not influenced by Rayleigh scattering of the excitation light nih.gov.

DAF-FM diacetate (DAF-FM DA), a fluorinated derivative of DAF-2, has gained popularity due to its improved NO sensitivity, pH stability, and resistance to photobleaching sigmaaldrich.comtocris.comsfrbm.orgsci-hub.se. It has been successfully adapted for high-throughput spectroscopic analysis and screening of nitric oxide synthase (NOS) inhibitors in 96-well plate formats sci-hub.se.

However, spectrofluorometric approaches with DAF-2 are subject to certain limitations. The presence of reactive oxygen species (ROS) can lead to the formation of peroxynitrite, which, while not directly reacting with DAF-2, can interfere with NO quantification nih.govnih.gov. Furthermore, the reaction of DAF-2 with NO is sensitive to the presence of oxidants and antioxidants sfrbm.orgreading.ac.uksoton.ac.uk. For instance, DAF-2 has been shown to react with dehydroascorbic acid (DHA) and ascorbic acid (AA) to produce fluorescent products, necessitating careful control and interpretation frontiersin.org.

Strategies for Enhanced Sensitivity and Quantification in Live Biological Systems

Measuring nitric oxide in live biological systems presents unique challenges, including probe leakage, autofluorescence, and the dynamic nature of NO production. Several strategies have been developed to enhance the sensitivity and quantification of this compound-based NO detection.

Continuous Dye Perfusion Methodologies

Continuous dye perfusion methodologies address the issue of probe leakage and maintain a stable intracellular DAF-2 concentration, thereby enhancing the sensitivity and accuracy of NO detection in live biological systems nih.govphysiology.org. This approach is particularly beneficial in vessels with increased permeability, where conventional washout methods can lead to rapid loss of accumulated intracellular DAF-2 nih.govphysiology.org.

In studies using individually perfused rat venules, continuous perfusion of DAF-2 DA during NO measurements resulted in a relatively constant endothelial dye concentration throughout the experiment nih.govphysiology.org. This consistent probe availability led to enhanced sensitivity for detecting both basal and stimulated NO production nih.govphysiology.org. For instance, this method improved the detection of platelet-activating factor (PAF)-stimulated NO, increasing the percentage of endothelial cells showing significant fluorescence increases from 83% to 100% compared to previous methods nih.gov. The magnitude of PAF-induced NO production also saw an increase from 43% to 88% with continuous perfusion of 5 µM DAF-2 DA nih.gov.

Commonly, DAF-2 DA concentrations ranging from 3 to 10 µM are used in biological systems nih.govphysiology.org. Continuous perfusion with concentrations between 1-5 µM DAF-2 DA has been shown to enable sufficient intracellular DAF-2 accumulation for effective interaction with basal and stimulated NO production physiology.org. A key advantage of this method is its ability to differentiate between NO-dependent and non-NO-dependent intracellular DAF-2 fluorescence, leading to a more accurate assessment of NO production nih.govphysiology.org. The this compound signal, once formed, is stable with a long half-life and is not reversible, indicating the ongoing production of NO ahajournals.org.

Quantitative Image Analysis Techniques

Quantitative image analysis techniques are indispensable for extracting precise and meaningful data from this compound fluorescence imaging in live biological systems. Fluorescence microscopy and confocal microscopy are widely utilized for visualizing NO fluorescence patterns with DAF dyes aber.ac.ukfrontiersin.org.

Advanced image analysis pipelines are crucial for gaining quantitative insights into cellular features and the spatial and temporal dynamics of NO production researchgate.neteneuro.org. A critical aspect of quantitative analysis is the appropriate subtraction of non-NO-dependent intracellular DAF-2 fluorescence, which is essential for accurate NO assessment in living tissues nih.govphysiology.org. This ensures that the measured fluorescence directly corresponds to NO-dependent this compound formation.

To achieve robust quantification, researchers often combine fluorescence-based methods (such as laser-scanning fluorescence microscopy, flow cytometry, and fluorimetry) with analytical separation techniques like reversed-phase High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) sfrbm.orgreading.ac.uk. This multi-level analytical approach allows for unequivocal identification of the fluorescent signal as being derived from NO and helps to confirm the formation of the specific triazole product (this compound or DAF-FM-T) sfrbm.orgreading.ac.uk.

During image acquisition, efforts are made to minimize photobleaching, which can compromise signal integrity. This is typically achieved by employing neutral density filters and keeping exposure times to a minimum nih.govphysiology.org. Furthermore, advanced techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) can differentiate between species based on their fluorescence lifetimes. This capability can potentially eliminate interference from DAF-2 autofluorescence by distinguishing the short lifetime of DAF-2 from the longer lifetime of this compound soton.ac.uk.

Critical Methodological Considerations and Interference Analysis in Daf 2t Assays

Background Autofluorescence Contribution from DAF-2 and DAF-2 DA

A significant challenge in DAF-2T assays is the inherent autofluorescence of the precursor probes, DAF-2 and DAF-2 DA. While this compound exhibits a much higher quantum yield (over 180-fold greater) compared to DAF-2, the background fluorescence from unreacted probe can still be substantial, particularly in systems with low NO production or when high probe concentrations are employed. nih.govresearchgate.netuhsp.edu DAF-2 itself shows considerably higher autofluorescence than DAF-2 DA at similar concentrations. nih.gov This background signal can limit the assay's sensitivity, especially for detecting low micromolar levels of this compound. uhsp.edusoton.ac.uk

Optimization of Probe Concentration to Minimize Autofluorescence

Optimizing the probe concentration is crucial to minimize the contribution of autofluorescence to the total measured signal. Studies indicate that while intracellular DAF-2 can accumulate to millimolar concentrations when cells are incubated with commonly used DAF-2 DA concentrations (e.g., 10 µM), such high levels lead to significant background autofluorescence. uhsp.edusoton.ac.uk Lower probe concentrations, such as 0.1 µM to 10 µM, are generally recommended to reduce DAF-2 autofluorescence. aatbio.comgoryochemical.comresearchgate.net For instance, a concentration of 0.1 µM DAF-2 has been used for real-time detection of endothelial NO formation, emphasizing the importance of balancing signal intensity with background reduction. aatbio.com The optimal concentration may vary depending on the sample type and buffer conditions. goryochemical.com

Methods for Subtraction of Non-Nitric Oxide-Dependent Fluorescence

Accurate quantification of NO-dependent fluorescence requires effective subtraction of non-NO-dependent background signals. This background primarily arises from the autofluorescence of DAF-2 and DAF-2 DA, as well as tissue autofluorescence. nih.govsoton.ac.uk

Common methods for background subtraction include:

Direct Subtraction: Measuring the fluorescence of samples incubated with the DAF-2 probe but in the absence of NO production (e.g., using NO scavengers or NOS inhibitors) and subtracting this value from the total fluorescence. nih.govresearchgate.net This approach assumes that the non-NO-dependent fluorescence remains constant.

Continuous Perfusion: Continuous perfusion of DAF-2 DA during NO measurements has been shown to maintain a relatively constant intracellular DAF-2 concentration. This helps in achieving a steady-state DAF-2 level, which in turn allows for more accurate differentiation between NO-dependent and non-NO-dependent fluorescence, enhancing sensitivity and improving NO quantification. nih.govnih.gov

Kinetic Analysis: For real-time measurements, the rate of increase in fluorescence (slope) can be used, with the basal slope representing non-NO-dependent changes or tissue autofluorescence, which is then subtracted from the total slope. oup.com

The significance of DAF-2 autofluorescence and the necessity of its accurate subtraction have been highlighted in various studies, extending from tissue perfusates to NO bioimaging. soton.ac.uk

Interactions with Endogenous Biologically Relevant Molecules

The specificity of DAF-2 assays can be compromised by interactions with various endogenous biologically relevant molecules, leading to false-positive or false-negative results.

Effects of Reducing Agents such as Glutathione (B108866) (GSH) and Ascorbate (B8700270) (Asc) on this compound Formation

Reducing agents like glutathione (GSH) and ascorbate (Asc) are potent antioxidants abundant in biological systems and can significantly interfere with this compound formation. These molecules can scavenge nitrosating intermediates (such as N₂O₃, which is the actual species that reacts with DAF-2, formed from NO and oxygen) or reduce the oxidized DAF-2 probe, thereby inhibiting the formation of the fluorescent this compound product. soton.ac.uksfrbm.orgresearchgate.net

Research findings illustrate the differential inhibitory effects of these reducing agents:

Ascorbate (Asc): Ascorbate has been found to be a more effective inhibitor of this compound formation than glutathione. For 10 µM DAF-2 solutions, the IC₅₀ for Asc was reported as 25 µM, while for GSH it was 200 µM. soton.ac.uk

Glutathione (GSH): While less potent than ascorbate, GSH still significantly impacts this compound formation. Increasing the concentration of DAF-2 (e.g., to 50 µM) can enhance DAF-2's competition with GSH for NO autoxidation species, leading to increased this compound formation even in the presence of GSH. soton.ac.uk

Furthermore, DAF-2 has been shown to react with dehydroascorbic acid (DHA) and ascorbic acid (AA) themselves, forming fluorescent complexes with spectral characteristics similar to this compound, which can lead to overestimation of NO levels. oup.comoup.comnih.govfrontiersin.orgresearchgate.net A method involving freezing DAF-2 on dry ice has been devised to overcome interference from DHA and AA, as NO can diffuse and react with the frozen DAF-2, but the less mobile confounding compounds cannot. oup.comresearchgate.net

Table 1: Inhibitory Concentrations (IC₅₀) of Reducing Agents on this compound Formation (10 µM DAF-2) soton.ac.uk

| Reducing Agent | IC₅₀ (µM) |

| Ascorbate (Asc) | 25 |

| Glutathione (GSH) | 200 |

Cross-Reactivity with Reactive Oxygen Species (ROS) and Peroxynitrite

While DAF-2 is generally considered specific for NO and its direct oxidation products (like N₂O₃), its interaction with other reactive species is a complex area of study.

Reactive Oxygen Species (ROS): DAF-2 is typically reported not to react directly with common ROS such as O₂•⁻, H₂O₂, or with nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻) to produce a fluorescent product under physiological conditions. oup.comfrontiersin.orgnih.gov However, the reaction mechanism of DAF-2 derivatives involves a one-electron oxidation step to an anilinyl radical, which then reacts with NO. This implies that DAF-2 probes are susceptible to interference from oxidants (which can increase radical formation) and antioxidants (which can decrease radical formation or reduce the oxidized probe). sfrbm.org

Peroxynitrite (ONOO⁻): Peroxynitrite, formed by the rapid reaction of NO with superoxide (B77818) (O₂•⁻), can interact with DAF-2. Some studies suggest that DAF-2 can react with peroxynitrite to yield a fluorescent product, or that its fluorescence signal can be enhanced in the presence of superoxide or peroxynitrite. oup.comfrontiersin.orgresearchgate.netresearchgate.net For example, an increase in DAF-2 fluorescence was observed when NO was added in the presence of O₂•⁻, suggesting higher sensitivity of DAF-2 for peroxynitrite. researchgate.net This cross-reactivity highlights the need for careful controls and consideration of the cellular redox environment when using DAF-2 to specifically detect NO.

Interference from Exogenous Reagents and Environmental Factors

External factors and exogenous reagents can also significantly interfere with this compound assays, leading to misinterpretation of results.

Exogenous Reagents:

Heavy Metals: The reaction of DAF-2 with certain reagents, such as mercury chloride (HgCl₂), can lead to spectral changes that may be mistakenly interpreted as NO signals. For instance, pre-incubation of aortic tissues with HgCl₂ followed by DAF-2 DA resulted in a 3-fold increase in fluorescence compared to DAF-2 DA alone. uhsp.edusoton.ac.uk

Phenolic Compounds: Plant polyphenols, such as (+)-catechin and trans-resveratrol, have been shown to interfere with DAF-2 assays. They can either quench DAF-2 fluorescence, exhibit fluorescence themselves, or dose-dependently inhibit this compound formation due to their free radical scavenging activity. nih.gov This necessitates controls for test compound stability and potential quenching effects when studying NO release in the presence of such compounds.

Environmental Factors:

UV Illumination: Exposure to UV light can generate high levels of nitrosating species, which can interfere with the accurate detection of NO from enzymatic sources. uhsp.edusoton.ac.uk

Temperature and Light Conditions: Alterations in temperature and general light conditions can disrupt the reactivity of DAF-2 with NO, posing challenges for accurate NO measurement. researchgate.net Therefore, maintaining consistent and controlled environmental conditions during DAF-2 assays is critical to ensure reliable results.

Impact of Heavy Metal Ions (e.g., HgCl2) and Common Research Reagents (e.g., Ferricyanide, N-Ethylmaleimide, Tempol)

Heavy metal ions and several common research reagents can significantly interfere with this compound fluorescence. Mercuric chloride (HgCl2), for instance, reacts with DAF-2 diacetate (DAF-2 DA) to produce a new product with a modified absorption/emission spectrum and a higher quantum yield of fluorescence, which can lead to an increase in observed fluorescence that might be misinterpreted as enhanced this compound formation. soton.ac.uk Preliminary studies also suggest that ferricyanide, N-ethylmaleimide, and Tempol may interfere with DAF-2 fluorescence. soton.ac.uk

Other reactive species and cellular components also pose challenges. DAF-2 has demonstrated a higher sensitivity towards peroxynitrite, especially when superoxide is present, suggesting that DAF-2 fluorescence can reflect peroxynitrite levels rather than solely NO. nih.gov Furthermore, divalent cations such as Ca2+ or Mg2+, as well as superoxide radical, dithiothreitol, 2-mercaptoethanol, glutathione (GSH), and catecholamines, have been reported to interfere with DAF-2 during NO detection. psu.edu

The interaction with endogenous antioxidants like ascorbate and dehydroascorbate is another critical factor. DAF-2 can form complexes with ascorbate and dehydroascorbate, potentially interfering with this compound fluorescence. soton.ac.uk The extent of this interference is highly dependent on tissue type, as ascorbate levels vary significantly across different organ systems, ranging from less than 100 µM in the aorta to approximately 2 mM in the brain. soton.ac.uk A specialized "contactless" DAF-2 method, involving the use of frozen blocks of NO-containing solutions adjacent to DAF-2 blocks, has been developed to circumvent interference from dehydroascorbic acid and ascorbic acid. researchgate.net

The presence of GSH can also influence this compound formation. Research indicates that increasing DAF-2 concentration to 50 µM in GSH-containing samples can lead to a 3-4 fold increase in triazole formation, suggesting that higher DAF-2 concentrations may favor its competition with GSH for NO autoxidation species. soton.ac.uk

Table 1: Summary of Common Interferences in this compound Assays

| Interfering Agent | Observed Effect on DAF-2 Fluorescence / this compound Formation | Reference |

| HgCl2 | Increased fluorescence, potentially misinterpreted as this compound. soton.ac.uk | soton.ac.uk |

| Ferricyanide | Potential interference with DAF-2 fluorescence. soton.ac.uk | soton.ac.uk |

| N-Ethylmaleimide | Potential interference with DAF-2 fluorescence. soton.ac.uk | soton.ac.uk |

| Tempol | Potential interference with DAF-2 fluorescence. soton.ac.uk | soton.ac.uk |

| Peroxynitrite | Higher sensitivity of DAF-2 for peroxynitrite than NO alone. nih.gov | nih.gov |

| Divalent Cations (Ca2+, Mg2+) | Can interfere with DAF-2 during NO detection. psu.edu | psu.edu |

| Ascorbate / Dehydroascorbate | Forms complexes with DAF-2, potentially interfering with this compound fluorescence; tissue-dependent. soton.ac.uk | soton.ac.ukresearchgate.net |

| Glutathione (GSH) | Can compete with DAF-2 for NO autoxidation species; higher DAF-2 concentrations favor this compound formation. soton.ac.ukpsu.edu | soton.ac.ukpsu.edu |

| Superoxide radical, Dithiothreitol, 2-Mercaptoethanol, Catecholamines | Can interfere with DAF-2 during NO detection. psu.edu | psu.edu |

Influence of Plant Polyphenols on this compound Generation

Plant polyphenols represent a significant class of compounds that can interfere with DAF-2 assays, particularly in studies involving plant extracts or biological samples rich in these compounds. researchgate.netnih.gov Investigations have shown that certain phenolic compounds can either quench fluorescence or exhibit intrinsic fluorescence, thereby confounding NO measurements. researchgate.netnih.gov

For example, studies with (+)-catechin demonstrated a highly significant increase in fluorescence intensity under typical assay conditions, underscoring the necessity for rigorous control of test compound stability. researchgate.netnih.gov Furthermore, the formation of this compound was observed to be dose-dependently inhibited by polyphenols, including (+)-catechin and trans-resveratrol. researchgate.netnih.gov This inhibitory effect is consistent with their known free radical scavenging activities and appears to contradict reports of enhanced NO release from endothelial cells by these same compounds, highlighting the complexity of interpreting DAF-2 assay results in the presence of polyphenols. researchgate.netnih.gov Therefore, careful planning of experiments and scrutiny in interpreting results are crucial when measuring NO in biological systems containing polyphenols. researchgate.netnih.gov

Light-Induced Nitrosating Species Formation and Photolytic Artifacts

The DAF-2 probe and its derivatives are highly sensitive to light, which can lead to the formation of photolytic artifacts and influence the generation of nitrosating species. DAF-2 is extremely photosensitive, necessitating the use of low laser intensities during fluorescence measurements to prevent the introduction of artifacts. nih.gov

Light exposure can also affect the ambient conditions during NO detection; for instance, the air temperature within a cuvette used for NO measurement can be influenced by light, typically ranging from 20°C in the dark to 23-25°C under light conditions. psu.edu While DAF-2 itself does not directly react with NO but rather with its oxidation product, dinitrogen trioxide (N2O3), the auto-oxidation of NO is influenced by the cellular redox status, which can, in turn, be affected by light. numberanalytics.comaber.ac.uk Some proposed mechanisms for DAF-FM (a DAF-2 derivative) suggest that it may first undergo non-specific oxidation to an anilinyl radical, which then reacts with NO to form the fluorescent triazole product. mdpi.com This indicates that the conversion to the fluorescent product may not always be a direct reaction with NO, potentially introducing light-dependent side reactions. mdpi.com

Stability and Non-Specific Conversion of DAF-2 to Fluorescent Derivatives

The reliability of this compound assays hinges on the stability of both DAF-2 and this compound, as well as the potential for non-specific conversion of DAF-2 into fluorescent products unrelated to nitric oxide.

Evaluation of DAF-2 and this compound Stability under Storage and Assay Conditions

This compound is a stable compound, typically stored at -20°C under desiccating conditions, protected from light and moisture, where it can remain stable for at least two years. For short-term storage, +4°C is appropriate. abcam.comchemodex.com this compound is soluble in DMSO. abcam.comchemodex.com

DAF-2, the precursor to this compound, also exhibits good stability when stored properly. It is stable for at least two years at -20°C. caymanchem.comcaymanchem.com To prevent auto-oxidation, DAF-2 stock solutions are commonly prepared in DMSO saturated with 95% N2. physiology.org However, diluted water-soluble solutions of DAF-2 should not be stored for more than one day, and the compound should be protected from air and light. glpbio.comtranscriptionfactor.org

A significant concern in DAF-2 assays is the potential for spontaneous conversion of DAF-2 to this compound under certain assay and storage conditions, which necessitates careful control for spontaneous reagent conversion in experiments. researchgate.netnih.gov Moreover, DAF-2 autofluorescence can be a considerable source of interference in this compound detection, particularly in tissue samples. This background emission can be substantial, sometimes equivalent to the activation of 2 µM of this compound within the tissue, and its impact on detection depends on the precision with which this background can be subtracted from the total fluorescence. soton.ac.uk While DAF-2 has a significantly lower quantum output than this compound (approximately 180 times less), its autofluorescence can still contribute to background signal. physiology.org

Table 2: Stability and Storage Conditions for DAF-2 and this compound

| Compound | Long-Term Storage | Short-Term Storage | Stability Duration | Key Handling Notes | Reference |

| This compound | -20°C, desiccating, protect from light and moisture | +4°C | ≥ 2 years | Soluble in DMSO. abcam.comchemodex.com | abcam.comchemodex.com |

| DAF-2 | -20°C | N/A | ≥ 2 years | Protect from air and light. Stock solutions in DMSO saturated with 95% N2. Diluted solutions not for prolonged storage. caymanchem.comcaymanchem.comphysiology.orgglpbio.comtranscriptionfactor.org | caymanchem.comcaymanchem.comphysiology.orgglpbio.comtranscriptionfactor.org |

Characterization of Unrelated DAF-Fluorescing Products in Biological Samples

The interpretation of this compound fluorescence in biological samples can be complicated by the formation of unrelated DAF-fluorescing products. One notable example is the rapid reaction of DAF-2 with dehydroascorbic acid (DHA) under physiologically relevant conditions, leading to the generation of compounds (DAF-2-DHAs) that exhibit fluorescence emission profiles similar to that of this compound. mdpi.com This similarity can lead to misinterpretation of results if not properly accounted for. mdpi.com

Beyond specific adducts, DAF-2 can also undergo non-specific oxidation to yield fluorescent molecules that are not direct products of NO reaction. mdpi.com The presence of certain interfering agents, such as GSH or HgCl2, can induce spectral shifts and changes in the quantum yield of DAF-2 emission. soton.ac.uk In single-wavelength detection systems, such changes could be erroneously interpreted as alterations in this compound formation. soton.ac.uk To mitigate these issues, advanced microscopy systems equipped with wavelength-tunable filters (spectral imaging) combined with multi-wavelength analysis can be employed to differentiate and separate the contributions from various fluorescent species. soton.ac.uk While ascorbate adducts may not significantly interfere with this compound detection in specific biological specimens like rat aorta, this observation cannot be universally applied to all tissues due to the wide variability in ascorbate levels across different biological contexts. soton.ac.uk

Applications of Daf 2t in Diverse Biological and Biomedical Research Contexts

Studies of Nitric Oxide in Plant Physiology and Stress Responses

Nitric Oxide Signaling in Plant Development and Pathogen Interactions

Nitric oxide (NO) is a crucial signaling molecule in plants, playing a significant role in various aspects of plant development and their interactions with pathogens. DAF-2T, as the fluorescent product of the DAF-2 probe, is widely employed to visualize and quantify NO production in plant tissues. wikipedia.orgfishersci.comciteab.comnih.gov

Research has demonstrated the involvement of NO, detected via this compound fluorescence, in plant defense mechanisms. For instance, treatment of tobacco cells with cryptogein, an elicitor from Phytophthora cryptogea, induces a rapid and transient burst of NO. This NO production, monitored using DAF-2DA (which is converted to DAF-2 and then to this compound intracellularly), is crucial for activating defense responses. fishersci.com Inhibitors of nitric oxide synthase (NOS), such as L-NAME and PBITU, significantly reduce this cryptogein-induced NO synthesis, suggesting the involvement of a NOS-like enzyme in plants. fishersci.com

Furthermore, this compound has been instrumental in understanding NO's role in symbiotic relationships. Studies have shown NO accumulation during the early stages of arbuscular mycorrhizal (AM) symbiosis and legume nodulation, indicating its signaling function in these beneficial plant-fungal interactions. For example, the exudate from an arbuscular mycorrhizal fungus can induce NO accumulation in Medicago truncatula roots, visualized by this compound fluorescence. transcriptionfactor.org

In plant development, this compound has revealed localized NO emission. In Arabidopsis thaliana floral structures, NO production, indicated by this compound green fluorescence, is observed in specific regions such as stigmatic papillae and gametes during flower development. nih.gov

Despite its utility, the use of this compound for NO detection in plants requires careful consideration due to potential interferences. DAF-2 can react with other reactive compounds produced by cells, including reactive oxygen species (ROS), and specifically with dehydroascorbic acid and ascorbic acid, leading to fluorescent adducts with similar emission profiles to this compound. nih.govtranscriptionfactor.org These cross-reactions can complicate the interpretation of results, necessitating rigorous controls and, in some cases, alternative detection methods or chromatographic separation to ensure specificity.

Pharmacological and Toxicological Research Employing this compound

This compound serves as a cornerstone in pharmacological and toxicological research due to its ability to provide real-time assessment of nitric oxide production in various biological systems. The formation of this compound is directly proportional to the amount of NO present, making it a reliable indicator for quantitative studies. fishersci.ca

Assessment of Drug Modulators on Endogenous Nitric Oxide Production

This compound is widely utilized to assess the impact of drug modulators on endogenous NO production. This involves using DAF-2DA, a cell-permeable precursor, which is hydrolyzed intracellularly to DAF-2, subsequently reacting with NO to form this compound. The resulting fluorescence can then be measured to infer NO levels.

For instance, DAF-2 has been employed to study the determinants of shear stress-stimulated endothelial NO production in real-time. In pharmacological investigations, this compound has been used to evaluate NO release from human endothelial cells stimulated with plant polyphenols, such as (+)-catechin and trans-resveratrol. While these compounds are often associated with beneficial effects on vasodilation attributed to NO stimulation, studies using DAF-2 have revealed complexities. The formation of this compound can be dose-dependently inhibited by polyphenols, consistent with their free radical scavenging activity. This inhibition can lead to results that seemingly contradict reports of enhanced NO release, highlighting the need for careful experimental design and interpretation in such assessments.

The measurement of endogenous NO production using DAF-2DA typically involves determining fluorescence slopes and calibrating the reactivity of DAF-2DA towards NO by exposing cells to known NO donors like diethylenetriamine (B155796) NONOate (DETA/NO).

Screening for Compounds Affecting Nitric Oxide Pathways

The high sensitivity of this compound, with a detection limit for NO as low as 2-5 nM at neutral pH, makes it an excellent tool for screening compounds that affect nitric oxide pathways. fishersci.ca The specificity of DAF-2's reaction with NO-derived species under physiological conditions further enhances its utility in high-throughput screening applications.

This compound-based assays are applicable across a broad spectrum of cell types, including cultured cells, vascular endothelial cells, components of the cranial nerve system (e.g., hippocampal cells), peripheral blood mononuclear cells, and even earthworm ganglion cells. This versatility allows researchers to investigate the influence of various compounds on NO synthesis, release, and metabolism in diverse biological contexts.

When conducting screening assays, it is crucial to consider factors that can influence DAF-2's NO detection capability, such as pH and temperature, as these can affect the reaction rate between DAF-2 and NO. fishersci.ca Additionally, while higher concentrations of DAF-2 can improve NO capture efficiency in the presence of endogenous scavengers like ascorbate (B8700270) and glutathione (B108866), they may also lead to increased background autofluorescence, which could impact assay sensitivity.

Table 1: Fluorescence Properties of DAF and this compound

| Probe | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield |

| DAF | 495 | 515 | Low |

| This compound | 495 | 515 | High |

Note: This table is illustrative and represents general properties. Specific values may vary depending on experimental conditions and the specific DAF derivative used. fishersci.ca

Comparative Analysis with Alternative Nitric Oxide Detection Probes

Integration of DAF-2T Methods with Non-Fluorescent Nitric Oxide Detection Techniques (e.g., Chemiluminescence, Electron Paramagnetic Resonance Spectroscopy)

While fluorescent probes provide invaluable spatial and temporal information on NO production within cells and tissues, they are susceptible to artifacts and are semi-quantitative at best. Integrating their use with more quantitative, non-fluorescent methods like chemiluminescence and Electron Paramagnetic Resonance (EPR) spectroscopy provides a more complete and validated understanding of NO biology.

Chemiluminescence: This technique is a highly sensitive and quantitative method for measuring NO in gas or liquid phases. It is often considered a gold standard for NO quantification. Comparative studies have shown that chemiluminescence can detect low physiological concentrations (≤1 nM) of dissolved NO gas that are too low to elicit a DAF-2 fluorescent signal. Furthermore, research has demonstrated that certain biological conditions can lead to an increase in DAF fluorescence without a corresponding signal from chemiluminescence, suggesting that DAF probes can react with substances other than NO. Therefore, using chemiluminescence in parallel with DAF-based imaging is a powerful approach. This compound fluorescence can localize the source of NO production within a tissue or cell population, while chemiluminescence can provide a precise quantification of the total NO released from the sample, thereby validating the fluorescence data and controlling for potential artifacts.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a unique technique that directly detects molecules with unpaired electrons, such as the NO radical. While direct EPR detection of the short-lived NO molecule in biological systems is challenging, indirect methods are well-established. These include spin-trapping, where NO reacts with a spin trap to form a more stable radical species, or the detection of NO binding to metalloproteins, such as the heme iron in hemoglobin, to form a stable paramagnetic nitrosyl-heme complex. A key advantage of EPR is its utility in optically opaque or turbid samples where fluorescence microscopy is impractical. Integrating this compound imaging with EPR spectroscopy offers a complementary strategy. For instance, this compound imaging could reveal an increase in NO in a specific cellular compartment, and EPR analysis of a homogenate from the same cell population could confirm the identity of the paramagnetic species as an NO-adduct and provide a quantitative measure of its concentration. This dual approach leverages the spatial resolution of fluorescence microscopy and the specificity and quantitative power of EPR.

Future Research Directions and Translational Perspectives for Daf 2t

Integration of DAF-2T-Based Detection into Multi-Parametric Biological Assays

Integrating this compound-based detection into multi-parametric biological assays represents a significant advancement, allowing for a more comprehensive understanding of cellular processes by simultaneously measuring multiple analytes. Future DAF technology is expected to include multiplexing capabilities, enabling the detection of several analytes concurrently. researchgate.net

An existing example of such integration involves the simultaneous detection and visualization of intracellular nitric oxide using DAF-2DA and superoxide (B77818) anion (O2•−) using dihydroethidium (B1670597) (DHE) in intact tissues, such as aortas. nih.gov This approach allows researchers to assess the interplay between different reactive species within the same biological sample. Furthermore, DAF-2 DA has been utilized in protocols for multiparametric analysis of cellular stress, indicating its utility in broader cellular investigations beyond single analyte detection. nih.gov

Advancements in Imaging Technologies for High-Resolution Nitric Oxide Mapping

Advancements in imaging technologies are crucial for achieving high-resolution nitric oxide mapping, enabling real-time visualization of NO dynamics in living systems. A significant future direction for DAF technology is the development of probes suitable for in vivo imaging of NO in real-time. researchgate.net DAF-2 diacetate (DAF-2 DA) is already employed for real-time bioimaging of NO, offering fine temporal and spatial resolution. guidetopharmacology.org

Confocal microscopy is a common technique used to detect the fluorescence signals from DAF-2DA, providing detailed images of NO distribution within cells and tissues. nih.gov To overcome challenges such as DAF-2 autofluorescence and achieve more accurate NO mapping, spectral imaging combined with multi-wavelength analysis can be utilized to distinguish the specific fluorescence of this compound from background signals. fishersci.se Fluorescence lifetime imaging microscopy (FLIM) is another advanced technique that can differentiate between DAF-2 (low fluorescence lifetime) and this compound (high fluorescence lifetime), offering a pathway to eliminate interference from the native probe. fishersci.se

Furthermore, Fluorescence Correlation Spectroscopy (FCS) has demonstrated its capability to measure nanomolar concentrations of nitric oxide in living cells using DAF-2 and DAF-2DA, providing highly sensitive and spatially resolved detection. wikipedia.org These technological advancements promise to significantly improve the accuracy and detail of NO mapping, facilitating a deeper understanding of its physiological and pathological roles.

Q & A

Q. How does DAF-2T detect nitric oxide (NO) in biological systems, and what are the standard protocols for its application?

this compound is a fluorescent triazole derivative formed when the probe DAF-2 reacts with NO-derived species like N2O3 or via oxidation pathways. The reaction involves nitrosation or radical-mediated mechanisms, producing a fluorescent signal proportional to NO levels . Standard protocols include:

- Cell loading : Use cell-permeable DAF-2DA (diacetate form) at 5–10 µM for 30–60 minutes .

- Validation : Confirm this compound formation via HPLC to distinguish it from interfering byproducts (e.g., DAF-2-DHAs) .

- Controls : Include L-NAME (NOS inhibitor) and ascorbate-free buffers to minimize confounding signals .

Q. What are the primary factors influencing this compound fluorescence intensity in live-cell imaging?

Fluorescence intensity depends on:

- Oxygen levels : High O2 suppresses NO release from calcium-bound complexes, reducing this compound formation .

- Calcium concentration : Ca<sup>2+</sup> enhances NO release from bound states, increasing this compound signals .

- pH and temperature : Optimize to physiological ranges (pH 7.4, 37°C) to stabilize reaction kinetics .

- Interfering molecules : Ascorbate (1–10 mM) quenches this compound fluorescence, requiring calibration in ascorbate-rich tissues (e.g., neurons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound data caused by competing oxidative pathways?

Conflicting signals may arise from:

- Peroxynitrite (ONOO<sup>-</sup>) : Directly nitrosates DAF-2, producing this compound independent of NO. Use ONOO<sup>-</sup> scavengers (e.g., uric acid) or paired probes (e.g., DAF-FM for NO-specific detection) .

- Nitrite interference : Acidic conditions (e.g., lysosomes) promote nitrite-derived this compound. Conduct experiments at neutral pH or use nitrite-free buffers .

- Matrix effects : Validate this compound yields in target tissues via HPLC and spiked NO standards .

Q. What experimental designs are optimal for real-time NO monitoring in dynamic systems (e.g., tumor microenvironments)?

- Intravital imaging : Use DAF-2DA-loaded models with two-photon microscopy to track NO in live tissues (e.g., U87 gliomas) .

- Time-lapse protocols : Capture fluorescence every 5–10 minutes for ≤60 minutes to avoid photobleaching .

- Quantification : Normalize this compound signals to vascular density (e.g., dextran angiography) or hypoxia markers (e.g., pimonidazole) .

Q. How do pharmacological agents (e.g., anesthetics) modulate this compound signals, and how should these interactions be controlled?

- Dose-dependent effects : Local anesthetics (e.g., bupivacaine) upregulate NO synthesis in neutrophils, increasing this compound fluorescence at ≥1 µM .

- Inhibition controls : Co-treat with NOS inhibitors (e.g., L-NAME) to isolate anesthetic-specific NO modulation .

- Data interpretation : Report MFI (mean fluorescence intensity) with error margins reflecting inter-experiment variability (e.g., ±10% SEM) .

Methodological Considerations

Q. What techniques validate this compound specificity in complex biological matrices?

- Chromatography : Use reverse-phase HPLC to separate this compound from DAF-2-DHAs and other fluorophores .

- Chemical scavengers : Apply NO-specific quenchers (e.g., cPTIO) to confirm signal reduction ≥70% .

- Cross-validation : Pair this compound with alternative NO probes (e.g., electrochemical sensors) in parallel experiments .

Q. How should researchers address the variability in this compound yields (1–18%) across experimental conditions?

- Calibration curves : Generate standard curves using NO donors (e.g., DETA-NONOate) in target matrices .

- Normalization : Express data as fold-change relative to baseline (T0) or internal controls (e.g., DAPI-stained nuclei) .

- Statistical rigor : Apply repeated-measures ANOVA for time-series data and Holm–Sidak corrections for multiple comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.